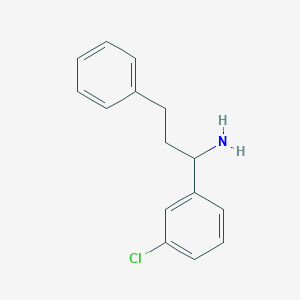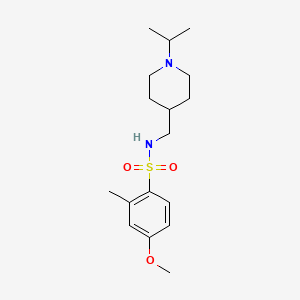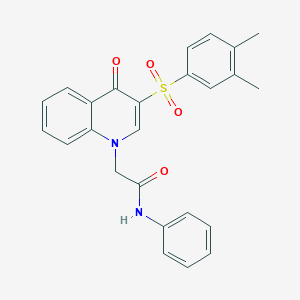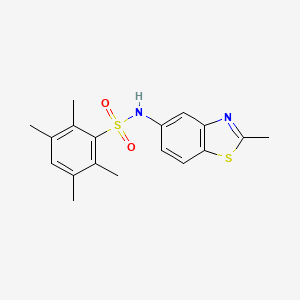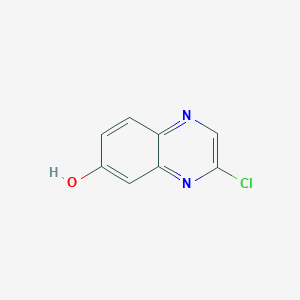
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DRF-1042 and is known to exhibit potent anti-inflammatory and immunomodulatory effects. In
作用机制
DRF-1042 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response and is involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. DRF-1042 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor IκBα. This leads to the suppression of the inflammatory response and the modulation of the immune system.
Biochemical and Physiological Effects:
DRF-1042 has been shown to have a favorable safety profile in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DRF-1042 is metabolized by the liver and excreted mainly in the urine. In vitro and in vivo studies have demonstrated that DRF-1042 has potent anti-inflammatory and immunomodulatory effects, without causing significant toxicity or adverse effects.
实验室实验的优点和局限性
DRF-1042 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized and stored. DRF-1042 has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to the use of DRF-1042 in lab experiments. It is a relatively new compound and its therapeutic potential in humans is still being evaluated. The optimal dosage and administration route of DRF-1042 for different diseases have not been fully established.
未来方向
There are several future directions for the research and development of DRF-1042. One potential direction is the evaluation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Another direction is the optimization of the dosage and administration route of DRF-1042 for different diseases. Furthermore, the development of DRF-1042 derivatives and analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic efficacy and reduce potential adverse effects. Overall, DRF-1042 has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of DRF-1042 involves the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with N-(1-cyano-2,2-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields DRF-1042 as a white crystalline solid with a purity of over 99%.
科学研究应用
DRF-1042 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DRF-1042 also modulates the immune response by regulating the differentiation and activation of T cells and B cells. These properties make DRF-1042 a promising candidate for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
属性
IUPAC Name |
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O/c1-12(2,3)9(5-15)17-11(18)10-8(14)4-7(13)6-16-10/h4,6,9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKOYBOIEPUADR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

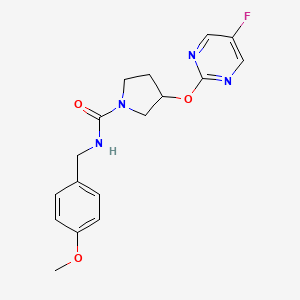

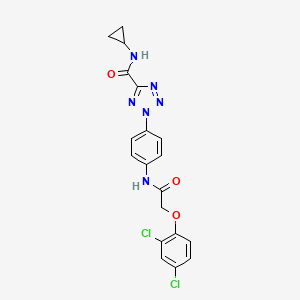
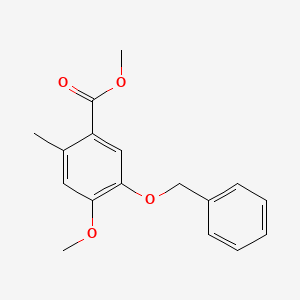
![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)
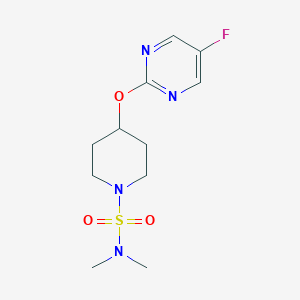

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)
